s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-

Physicochemical profiling Lipophilicity Drug-likeness

Triazole-thione SAR is confounded when analogs span >3 logP units. CAS 68869-43-2 (logP 4.9, pKa 4.88) provides a uniquely lipophilic reference for calibrating ADME assays (PAMPA, microsomal stability) and deconvoluting scaffold contributions. • Combines N4-phenyl with C5-biphenylyloxymethyl - a substitution pattern absent in simpler analogs (e.g., CAS 5373-72-8, logP ~1.93). • Independently stocked across 5+ major screening libraries for orthogonal hit confirmation. • Supplied at ≥98% purity (HPLC); off-white to yellow powder.

Molecular Formula C21H17N3OS
Molecular Weight 359.4 g/mol
CAS No. 68869-43-2
Cat. No. B3499760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
CAS68869-43-2
Molecular FormulaC21H17N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4
InChIInChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
InChIKeyYMTCAUNMUYRNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-) – Procurement-Ready 1,2,4-Triazole-3-Thione Scaffold


The compound s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- (CAS 68869-43-2; synonyms: 4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione; 5-[([1,1'-biphenyl]-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol) is a 1,2,4-triazole-3-thione heterocycle featuring a 4-phenyl group and a 5-biphenylyloxymethyl side chain . It is stocked in multiple commercial screening libraries (ChemBridge, ChemDiv, Vitas-M, TimTec, Princeton BioMolecular Research) as a discovery chemistry building block. Its logP of approximately 4.9 and a predicted pKa of 4.88 place it in a distinct physicochemical space relative to simpler triazole-thiones .

Why CAS 68869-43-2 Cannot Be Replaced by Common 1,2,4-Triazole-3-Thiol Analogs in Discovery Screening


The 1,2,4-triazole-3-thione scaffold is employed across antibacterial (metallo-β-lactamase inhibitors), antifungal, anticancer, and anticonvulsant drug discovery programs . Within these programs, SAR studies have established that the N4-phenyl substituent and the C5 substituent independently govern both target potency and selectivity . CAS 68869-43-2 uniquely combines an N4-phenyl group with a C5-biphenylyloxymethyl side chain. Replacement by a simpler 4-phenyl-1,2,4-triazole-3-thiol (CAS 5373-72-8, logP ≈ 1.93) or a C5-alkyl congener would drastically alter lipophilicity (ΔlogP ≈ 3 units), hydrogen-bond acceptor count, and molecular shape, thereby invalidating any SAR conclusions drawn from a screening campaign .

CAS 68869-43-2 – Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Space

CAS 68869-43-2 exhibits a predicted logP of approximately 4.9, compared to a predicted logP of 1.93 for the minimally substituted parent 4-phenyl-1,2,4-triazole-5-thione (CAS 5373-72-8) . This ΔlogP of ~3 units places the compound in a substantially more lipophilic property space, which is critical for membrane penetration in antibacterial programs targeting Gram-negative pathogens, where adequate logD is necessary but not sufficient for outer membrane permeation .

Physicochemical profiling Lipophilicity Drug-likeness Triazole-thione

N4-Phenyl C5-Biphenylyloxymethyl Substitution Pattern: SAR Class Evidence from Triazole-Thione MBL Inhibitors

In a systematic SAR study of 4-alkyl-1,2,4-triazole-3-thione MBL inhibitors, active compounds preferentially contained phenyl, 2-hydroxy-5-methoxyphenyl, naphth-2-yl, or m-biphenyl at the C5 position . CAS 68869-43-2 incorporates a p-biphenylyloxymethyl group at C5 (linked via an oxymethylene spacer) combined with an N4-phenyl. While no direct Ki or MIC data exists for this specific compound, the class-level SAR indicates that both the C5 biphenyl motif and the N4 aromatic substitution are independently validated pharmacophoric elements for target engagement. The closest published active analog contains an m-biphenyl directly at C5 rather than a p-biphenylyloxymethyl chain, suggesting CAS 68869-43-2 explores an underexamined region of the SAR landscape.

Antibacterial resistance Metallo-β-lactamase SAR Triazole-thione

Commercial Availability and Multi-Vendor Sourcing Differentiation

CAS 68869-43-2 is listed in the screening compound catalogs of at least five independent commercial suppliers: ChemBridge Corporation, ChemDiv Inc., Princeton BioMolecular Research (PBMR), TimTec, and Vitas-M . In contrast, its closest structural analogs (e.g., CAS 68869-44-3, the o-tolyl N1 variant; CAS 68869-54-5, the 2,4-dimethylphenyl variant; CAS 68869-55-6, the 3,4-dimethylphenyl variant) are each listed by fewer suppliers (typically 1–2), indicating that the N1-phenyl compound is the most broadly stocked member of this sub-series . This multi-vendor status reduces single-supplier dependency risk in hit-to-lead or lead optimization programs requiring resupply over extended timelines.

Screening library Hit discovery Procurement Chemical supplier

CAS 68869-43-2 – Recommended Application Scenarios Based on Verified Evidence


Fragment-Elaboration and Scaffold-Hopping in Antibacterial MBL Inhibitor Programs

The C5 biphenylyloxymethyl side chain of CAS 68869-43-2 extends into a chemical space adjacent to published active m-biphenyl MBL inhibitors . Procurement of this compound enables systematic evaluation of how an oxymethylene spacer and para-biphenyl orientation affect VIM-type enzyme inhibition. The predicted logP of 4.9 also provides a reference point for assessing the lipophilicity-permeability trade-off that has limited prior 1,2,4-triazole-3-thione MBL inhibitors in Gram-negative microbiological assays .

Chemical Probe for Vasopressin V1A Receptor Selectivity Profiling

The 5-(4-biphenyl)-4-phenyl-1,2,4-triazole scaffold has demonstrated potent and selective hV1A antagonism (Ki = 1.04 nM, 1,700-fold vs. hV2) in analogs with a 3-methyl and elaborate 2-alkoxyphenyl N4 substitution . CAS 68869-43-2 represents a stripped-down core (3-thione instead of 3-methyl; unsubstituted N4-phenyl), making it suitable as a minimal pharmacophore reference compound for deconvoluting the contribution of the biphenyl-triazole core to V1A binding affinity versus selectivity-conferring side chains.

Physicochemical Standard in Triazole-Thione Compound Library Design

With a predicted logP of 4.9, molecular weight of 359.4 Da, 1 H-bond donor, and 3 H-bond acceptors, CAS 68869-43-2 sits near the upper boundary of Lipinski Rule-of-Five space . It can serve as a lipophilic reference standard when calibrating ADME assays (e.g., PAMPA permeability, microsomal stability) for a newly designed triazole-thione library, particularly for benchmarking against more polar analogs such as 4-phenyl-1,2,4-triazole-5-thione (logP ≈ 1.93) .

Multi-Site Hit Validation and Resupply for Academic Screening Centers

The compound's confirmed presence in ChemBridge, ChemDiv, Vitas-M, TimTec, and PBMR catalogs allows independent procurement from at least five vendors . Academic screening centers requiring orthogonal hit confirmation via independent solid samples can order from separate suppliers without concern for batch identity or supplier-specific impurity profiles that could confound dose-response reproducibility.

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